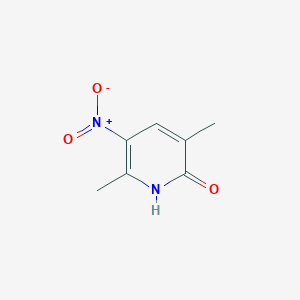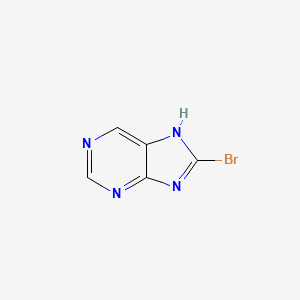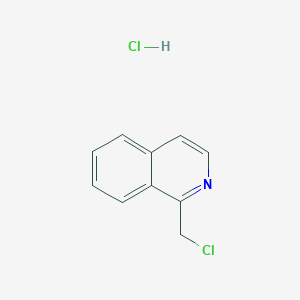
1-(Chlormethyl)isochinolin-Hydrochlorid
Übersicht
Beschreibung
1-(Chloromethyl)isoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound is known for its potential biological activities, including antiarrhythmic, anticonvulsant, and analgesic properties .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)isoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiarrhythmic, anticonvulsant, and analgesic activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Industrial Chemistry: It is employed in the production of other isoquinoline derivatives that have applications in pharmaceuticals and agrochemicals.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)isoquinoline hydrochloride typically involves the cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile . The reaction conditions often include the use of a solvent such as ethyl acetate, and the hydrochloride form is obtained by passing dry hydrogen chloride gas through the solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(Chloromethyl)isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include chloroacetonitrile, hydrogen chloride, and various catalysts depending on the specific reaction being performed. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Wirkmechanismus
The exact mechanism of action of 1-(Chloromethyl)isoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For example, its antiarrhythmic activity may be related to its effects on ion channels in cardiac cells .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)isoquinoline hydrochloride can be compared with other similar compounds such as:
1-Dichloromethylisoquinoline: Known for its analgesic effects comparable to metamizole sodium.
3,3-Dialkyl-3,4-dihydroisoquinolines: Studied for their antiarrhythmic and anticonvulsant activities.
These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the uniqueness of 1-(Chloromethyl)isoquinoline hydrochloride in its specific applications and properties.
Eigenschaften
IUPAC Name |
1-(chloromethyl)isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLBPAUOODQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634412 | |
| Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-97-7 | |
| Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


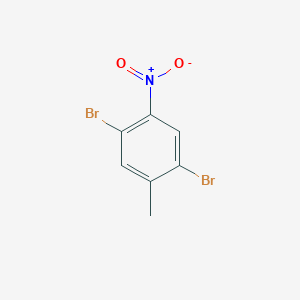
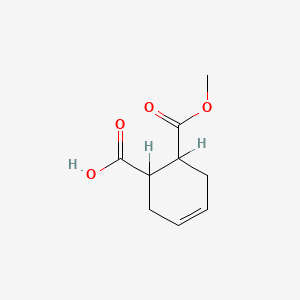
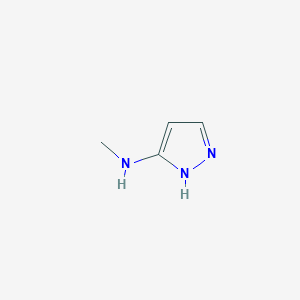
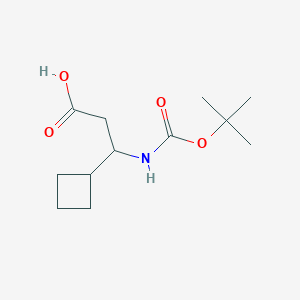
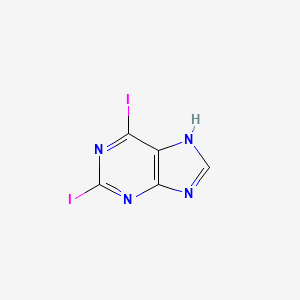
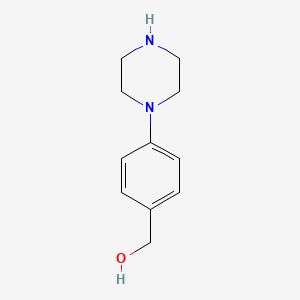
![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)
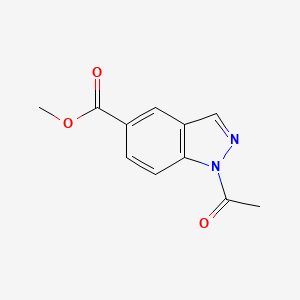
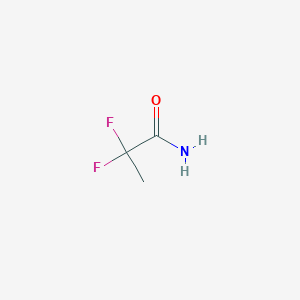


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
